molecular formula C7H10FNO2 B15134579 4-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one

4-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one

Cat. No.: B15134579
M. Wt: 159.16 g/mol
InChI Key: QAUVHFFPPMCGCQ-UHFFFAOYSA-N
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Description

4-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a chemical compound with a unique structure that includes a fluorine atom and a benzoxazole ring

Preparation Methods

The synthesis of 4-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Chemical Reactions Analysis

4-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can be compared with other similar compounds, such as:

  • 4-(2-Fluorophenyl)-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridine
  • 3,6-Dimethyl-3,3a,4,5-tetrahydrobenzofuran-2(7aH)-one

These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the fluorine atom in this compound makes it unique and can significantly impact its chemical and biological properties .

Properties

Molecular Formula

C7H10FNO2

Molecular Weight

159.16 g/mol

IUPAC Name

4-fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H10FNO2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h4-6H,1-3H2,(H,9,10)

InChI Key

QAUVHFFPPMCGCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1)F)C(=O)NO2

Origin of Product

United States

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